molecular formula C9H9NO2 B122357 5-Methoxy-3-methylbenzo[d]isoxazole CAS No. 145508-90-3

5-Methoxy-3-methylbenzo[d]isoxazole

Cat. No. B122357
M. Wt: 163.17 g/mol
InChI Key: CXVWRMVSDDIOCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound of interest, 5-Methoxy-3-methylbenzo[d]isoxazole, is a derivative of the benzo[d]isoxazole class, which is characterized by a benzene ring fused to an isoxazole ring. The methoxy and methyl groups are substituents on the benzene ring. This class of compounds is known for its diverse chemical reactivity and potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of benzo[d]isoxazole derivatives can be achieved through various methods. For instance, the synthesis of 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles involves the reaction of 6-(4-substituted phenyl)-3-acetyl cyclohex-2-enones with hydroxylamine hydrochloride . Another method includes the cyclization of aldehydes with methyl nitroacetate in N,N-dimethylacetamide to produce 4-substituted-3,5-bis(methoxycarbonyl)-isoxazoline N-oxides . Although these methods do not directly describe the synthesis of 5-Methoxy-3-methylbenzo[d]isoxazole, they provide insight into the synthetic pathways that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of benzo[d]isoxazole derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. For example, the structure of a related compound, 4-[(5-methoxy-1H-indole-3-yl)-methylene]-3-methyl-isoxazole-5-one, was determined using these methods, revealing details about the crystal stacking and hydrogen bonding interactions . These techniques could similarly be applied to determine the molecular structure of 5-Methoxy-3-methylbenzo[d]isoxazole.

Chemical Reactions Analysis

The electrophilic reactivity of benzo[d]isoxazole derivatives is a key aspect of their chemistry. For instance, 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile reacts with methoxide ion to form a sigma-adduct, which can further react to produce a dinitroimidate . This demonstrates the potential for nucleophilic addition reactions in the benzo[d]isoxazole series. The reactivity of 5-Methoxy-3-methylbenzo[d]isoxazole could be explored in a similar context to understand its behavior in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]isoxazole derivatives can vary depending on the substituents present on the ring system. For example, the mesomorphic properties of liquid crystalline 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles have been reported, indicating the influence of substituents on the liquid crystalline behavior . The optical properties, such as UV-vis absorption and fluorescence, can also be affected by the substituents, as seen in the study of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives . These findings suggest that the physical and chemical properties of 5-Methoxy-3-methylbenzo[d]isoxazole would need to be investigated to fully understand its characteristics.

Scientific Research Applications

Synthesis and Chemical Properties

  • Isoxazole- and Oxazole-Derived Compounds : Research has demonstrated the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives through Fe(II)-catalyzed isomerization, highlighting the versatility of these compounds in organic synthesis (Serebryannikova et al., 2019). Such reactions offer pathways to novel esters and amides with potential applications in drug development and materials science.
  • Microwave-Assisted Cycloaddition : A study utilizing microwave-assisted 1,3-dipolar cycloaddition of oximes with methyl acrylates demonstrated the synthesis of isoxazoline derivatives, which were then transformed into γ-lactone carboxylic acid. This compound showed increased growth of E. coli organisms, indicating potential applications in microbiology and possibly in enhancing stem cell research (Denton et al., 2021).

Biological Activity

  • Antimicrobial and Antifungal Properties : Novel isoxazole derivatives synthesized from natural compounds showed significant antimicrobial activities. Such findings suggest these compounds' potential as templates for developing new antimicrobial agents (Laamari et al., 2020). Additionally, phthalide derivatives from a plant endophytic fungus demonstrated notable antifungal activities against plant pathogens, offering insights into natural product chemistry and agrochemical development (Yang et al., 2011).

Material Science

  • Corrosion Inhibition : An isoxazole derivative was investigated as a corrosion inhibitor for mild steel in acidic environments, showing high inhibition efficiency. This study highlights the application of isoxazole derivatives in protecting metals from corrosion, relevant in industrial applications (Aslam et al., 2020).

Photoredox Catalysis

  • Larvicidal Activity and Organic Synthesis : Research into the photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones revealed larvicidal activity against Aedes aegypti, suggesting potential applications in controlling mosquito populations and studying organic photoredox catalysis (Sampaio et al., 2023).

Safety And Hazards

The safety data sheet for 5-Methoxy-3-methylbenzo[d]isoxazole suggests that it should be used for research purposes only and not for medicinal or household use . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

properties

IUPAC Name

5-methoxy-3-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-8-5-7(11-2)3-4-9(8)12-10-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVWRMVSDDIOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-3-methylbenzo[d]isoxazole

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